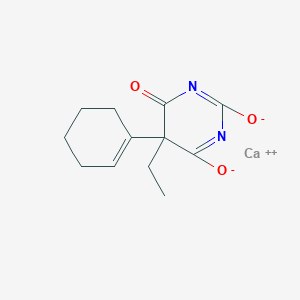
Barbituric acid, 5-(1-cyclohexen-1-yl)-5-ethyl-, calcium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5-(1-cyclohexen-1-yl)-5-ethyl-, calcium salt is a derivative of barbituric acid, a compound known for its use in the synthesis of barbiturate drugs. These drugs have historically been used as sedatives and anesthetics. The specific compound features a cyclohexenyl group and an ethyl group attached to the barbituric acid core, with calcium as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivatives. For the specific compound, 5-(1-cyclohexen-1-yl)-5-ethyl-barbituric acid, the synthesis may involve the following steps:
Condensation Reaction: Urea reacts with diethyl malonate in the presence of a base to form barbituric acid.
Alkylation: The barbituric acid is then alkylated with ethyl bromide to introduce the ethyl group.
Cyclohexenyl Group Introduction:
Formation of Calcium Salt: The final step involves the neutralization of the barbituric acid derivative with calcium hydroxide to form the calcium salt.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of cyclohexenone derivatives.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the barbituric acid core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, organometallic reagents.
Major Products
Oxidation: Cyclohexenone derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various alkylated barbituric acid derivatives.
Aplicaciones Científicas De Investigación
Barbituric acid derivatives, including 5-(1-cyclohexen-1-yl)-5-ethyl-barbituric acid, have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their interactions with biological macromolecules and potential as enzyme inhibitors.
Medicine: Investigated for their sedative and anesthetic properties, as well as potential anticonvulsant activity.
Industry: Utilized in the production of pharmaceuticals and as precursors for other chemical compounds.
Mecanismo De Acción
The mechanism of action of barbituric acid derivatives typically involves interaction with the central nervous system. They act as positive allosteric modulators of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anesthetic effects. The specific molecular targets include the GABA_A receptor subunits, which are involved in the regulation of neuronal excitability.
Comparación Con Compuestos Similares
Similar Compounds
Hexobarbital: A barbiturate with similar sedative properties.
Phenobarbital: Another barbiturate used as an anticonvulsant.
Thiopental: A barbiturate used for induction of anesthesia.
Uniqueness
The presence of the cyclohexenyl group in 5-(1-cyclohexen-1-yl)-5-ethyl-barbituric acid distinguishes it from other barbiturates, potentially altering its pharmacokinetic and pharmacodynamic properties. This structural uniqueness may influence its binding affinity to GABA receptors and its metabolic stability.
Propiedades
Número CAS |
5897-20-1 |
|---|---|
Fórmula molecular |
C12H14CaN2O3 |
Peso molecular |
274.33 g/mol |
Nombre IUPAC |
calcium;5-(cyclohexen-1-yl)-5-ethyl-6-oxopyrimidine-2,4-diolate |
InChI |
InChI=1S/C12H16N2O3.Ca/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;/h6H,2-5,7H2,1H3,(H2,13,14,15,16,17);/q;+2/p-2 |
Clave InChI |
WLFGRJGVFJFWQK-UHFFFAOYSA-L |
SMILES canónico |
CCC1(C(=NC(=NC1=O)[O-])[O-])C2=CCCCC2.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


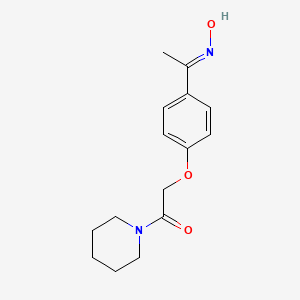

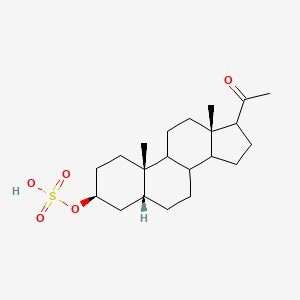
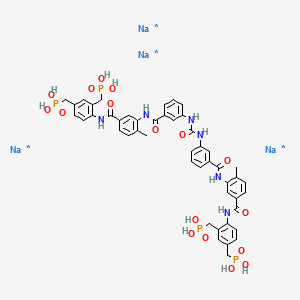
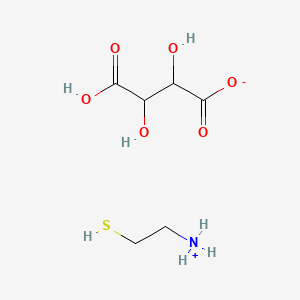
![1-[2-hydroxy-3-propyl-4-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]ethanone](/img/structure/B10774285.png)
![[1-[[2-[[3,4-Dihydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate](/img/structure/B10774286.png)
![4-[2-[[7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-tritiophenol](/img/structure/B10774301.png)
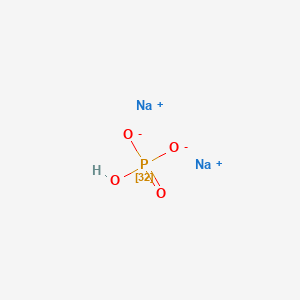
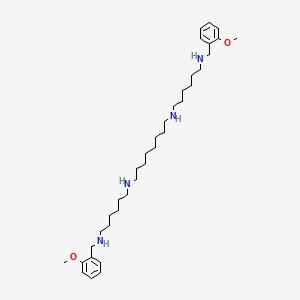
![13-(cyclopropylamino)-5-(4-methoxyphenyl)-8-thia-5,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10774326.png)
![(3R,6R,8S,9R,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774330.png)
![1-Butyl-4-{3-fluoro-4-[(2-methylpyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B10774342.png)
amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol](/img/structure/B10774348.png)
